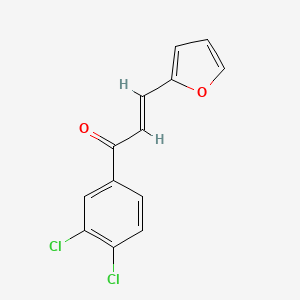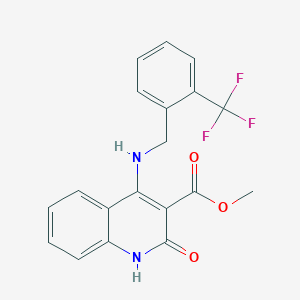
Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a trifluoromethyl group, a benzyl group, and an amino group attached to it. Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a trifluoromethyl group, a benzyl group, and an amino group. The exact structure would depend on the specific locations of these groups on the quinoline ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amino group might participate in acid-base reactions, while the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group might increase its lipophilicity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has explored the synthesis of related compounds and their cytotoxic activities against various cancer cell lines. For instance, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, prepared from aminoanthraquinones, have shown cytotoxic activities. These compounds were evaluated for their ability to delay the growth of colon tumors in mice, with some showing curative activity in refractory models (Bu et al., 2001).
Carbonylation of Aminoquinoline Benzamides
The development of methodologies for the direct carbonylation of aminoquinoline benzamides represents another application. Such reactions facilitate the synthesis of valuable chemical intermediates for further pharmaceutical exploration (Grigorjeva & Daugulis, 2014).
Hydrolysis and Nitrile Moiety Studies
Investigations into the hydrolysis of nitrile moiety in compounds similar to Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate have been conducted to understand better their chemical behavior and potential transformations (Basafa et al., 2021).
Iron-Catalyzed Ortho-Alkylation
Research on iron-catalyzed ortho-alkylation of carboxamides, using aminoquinoline-based aryl carboxamides, shows the potential of such compounds in facilitating regioselective modifications, essential for creating molecules with desired biological activities (Fruchey et al., 2014).
Anticancer Activity
Synthesis and evaluation of new derivatives for their anticancer effects against breast cancer cell lines further highlight the potential medical applications of compounds structurally related to Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate (Gaber et al., 2021).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.
Result of Action
Similar compounds have shown a variety of effects, such as inhibitory activity against influenza a .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . This could potentially influence its distribution and action in the body.
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-18(26)15-16(12-7-3-5-9-14(12)24-17(15)25)23-10-11-6-2-4-8-13(11)19(20,21)22/h2-9H,10H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDTPAFPWDGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
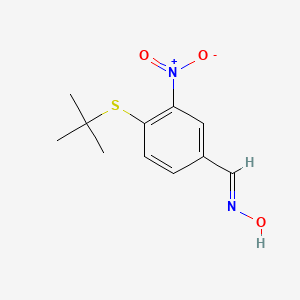
![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)

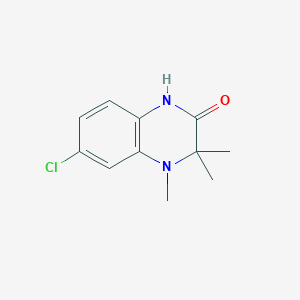
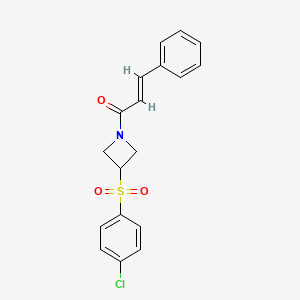

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
